molecular formula C19H20FN5OS B2521010 N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide CAS No. 1775378-58-9

N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide

Cat. No.: B2521010
CAS No.: 1775378-58-9
M. Wt: 385.46
InChI Key: FGLUCXZUGMFUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a thiomorpholine ring, and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorinated phenyl group and the thiomorpholine ring. Common reagents used in these reactions include fluorinated anilines, thiomorpholine, and various coupling agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., NaBH₄, LiAlH₄), and various halogens or alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or functional groups .

Scientific Research Applications

N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-12-3-4-15(14(20)9-12)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLUCXZUGMFUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.